4-(2,5-Dioxotetrahydrofuran-3-yl)phenyl acetate
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Overview
Description
4-(2,5-Dioxotetrahydrofuran-3-yl)phenyl acetate is an organic compound with the molecular formula C12H10O5. It is characterized by the presence of a phenyl ring substituted with an acetate group and a 2,5-dioxotetrahydrofuran moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dioxotetrahydrofuran-3-yl)phenyl acetate typically involves the reaction of 4-hydroxyphenyl acetic acid with maleic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The reaction conditions often include the use of a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dioxotetrahydrofuran-3-yl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dioxotetrahydrofuran ring to a dihydrofuran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the acetate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted phenyl acetates, quinones, and reduced furan derivatives .
Scientific Research Applications
4-(2,5-Dioxotetrahydrofuran-3-yl)phenyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,5-Dioxotetrahydrofuran-3-yl)phenyl acetate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxotetrahydrofuran-3-yl acetate
- 4-(2,5-Dioxotetrahydrofuran-3-yl)benzoic acid
- 4-(2,5-Dioxotetrahydrofuran-3-yl)phenyl methanol
Uniqueness
4-(2,5-Dioxotetrahydrofuran-3-yl)phenyl acetate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to similar compounds. Its combination of a phenyl ring with a dioxotetrahydrofuran moiety makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
23053-38-5 |
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Molecular Formula |
C12H10O5 |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
[4-(2,5-dioxooxolan-3-yl)phenyl] acetate |
InChI |
InChI=1S/C12H10O5/c1-7(13)16-9-4-2-8(3-5-9)10-6-11(14)17-12(10)15/h2-5,10H,6H2,1H3 |
InChI Key |
ABMHHGRAKIODFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2CC(=O)OC2=O |
Origin of Product |
United States |
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